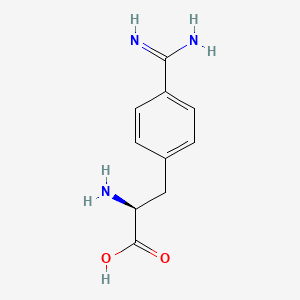

4-(Aminoiminomethyl)phenylalanine

Description

Properties

CAS No. |

52820-75-4 |

|---|---|

Molecular Formula |

C10H13N3O2 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-carbamimidoylphenyl)propanoic acid |

InChI |

InChI=1S/C10H13N3O2/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H3,12,13)(H,14,15)/t8-/m0/s1 |

InChI Key |

XPRCPVGCTGELMN-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=N)N |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Protection-Deprotection Strategy

The synthesis of 4-(Aminoiminomethyl)phenylalanine often begins with L-phenylalanine as the starting material. To selectively introduce the amidino group at the para position, protective groups are employed to shield the α-amino and α-carboxylic acid functionalities. A common approach involves:

Protection of the α-Amino Group :

The amino group is protected using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. For example, Boc protection is achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate in a basic aqueous solution.Functionalization of the Phenyl Ring :

The para position of the phenyl ring is modified through nitration or halogenation, followed by reduction to introduce an amino group. For instance, nitration using concentrated nitric acid yields 4-nitrophenylalanine, which is subsequently reduced to 4-aminophenylalanine via catalytic hydrogenation (H₂/Pd-C).Introduction of the Amidino Group :

The 4-amino intermediate is converted to the amidino derivative using a guanidinylation reagent such as 1H-pyrazole-1-carboxamidine hydrochloride. This reaction proceeds in dimethylformamide (DMF) under inert conditions, yielding the protected 4-(aminoiminomethyl)phenylalanine.Deprotection :

The Boc or Fmoc group is removed under acidic conditions (e.g., trifluoroacetic acid for Boc) to liberate the free amino acid.

Key Reaction Conditions :

- Temperature: 0–25°C for protection steps; 50–80°C for amidination.

- Solvents: DMF, tetrahydrofuran (THF), or dichloromethane (DCM).

- Catalysts: Palladium on carbon (Pd-C) for reductions.

Coupling Reactions for Intermediate Formation

Alternative routes leverage coupling reagents to assemble the amidino-phenylalanine backbone. For example, 4-cyanophenylalanine can serve as a precursor, where the nitrile group is converted to an amidine via treatment with ammonia or primary amines in the presence of Lewis acids (e.g., AlCl₃). This method avoids multi-step functionalization but requires stringent control over stoichiometry to prevent over-alkylation.

Biocatalytic Synthesis Approaches

Recent advances in enzyme engineering have enabled the synthesis of 4-(Aminoiminomethyl)phenylalanine through sustainable, one-pot cascades. A notable method involves:

Enzymatic Cascade from Aldehyde Precursors

A 2024 study demonstrated the use of pyridoxal 5’-phosphate (PLP)-dependent enzymes to convert terephthalaldehyde into 4-formyl-L-phenylalanine, which is subsequently amidinated. The cascade includes:

- Transaldolase Activity :

Serine hydroxymethyltransferase (SHMT) catalyzes the condensation of terephthalaldehyde with L-threonine to form β-hydroxy-4-formylphenylalanine. - Dehydration :

Phenylserine dehydratase eliminates water to yield 4-formyl-L-phenylalanine. - Amination :

An aminotransferase introduces the amidino group using L-glutamate as a nitrogen donor.

Advantages :

- Reaction conditions: Aqueous buffer, pH 7–8, 30–37°C.

- Yield: Up to 64% for 4-formyl-L-phenylalanine, with >99% enantiomeric excess.

Comparative Analysis of Synthetic Methods

| Method | Steps | Yield | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Protection-Deprotection | 4–5 | 40–60% | Organic solvents, acidic/basic media | High purity; Scalable | Multi-step; Hazardous reagents |

| Biocatalytic Cascade | 3 | 50–64% | Aqueous, mild pH/temperature | Eco-friendly; Stereoselective | Requires enzyme optimization |

| Nitrile Conversion | 2–3 | 30–45% | Lewis acids, anhydrous conditions | Fewer steps | Low selectivity; Byproduct formation |

Chemical Reactions Analysis

Types of Reactions: 4-(Aminoiminomethyl)phenylalanine can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products.

Reduction: The compound can be reduced to form simpler derivatives.

Substitution: It can participate in nucleophilic substitution reactions, especially due to the presence of the amino group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .

Scientific Research Applications

4-(Aminoiminomethyl)phenylalanine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in protein synthesis and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to neurotransmitters.

Industry: Utilized in the production of biopolymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Aminoiminomethyl)phenylalanine involves its conversion into active metabolites that interact with various molecular targets. For instance, it can be converted into neurotransmitters like dopamine, which then act on specific receptors in the brain to exert their effects . The pathways involved include enzymatic reactions that facilitate the conversion of this compound into its active forms .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The para-substituted phenylalanine derivatives are a class of molecules with diverse applications in medicinal chemistry, radiopharmaceuticals, and peptide synthesis. Below is a detailed comparison of 4-(Aminoiminomethyl)phenylalanine with its closest structural analogs:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Substituent Effects on Polarity and Solubility The aminoiminomethyl group in 4-(Aminoiminomethyl)phenylalanine introduces strong hydrogen-bonding capacity and polarity, enhancing solubility in aqueous media compared to hydrophobic analogs like 4-methylphenylalanine . 4-Nitro-L-phenylalanine exhibits reduced solubility due to the electron-withdrawing nitro group but serves as a precursor for 4-aminophenylalanine via reduction .

Biological Activity and Applications 4-Iodophenylalanine demonstrates utility in cancer imaging due to iodine’s radiochemical properties, with uptake kinetics comparable to natural phenylalanine, suggesting shared transport mechanisms . 4-(N-Dialkyl)aminomethylphenylalanine derivatives are engineered for peptide SAR studies, where alkyl chain length modulates hydrophobicity and receptor binding .

Synthetic Accessibility Nitration of L-phenylalanine with HNO₃/H₂SO₄ yields 4-nitro-L-phenylalanine (90% yield), which is subsequently reduced to 4-aminophenylalanine . 4-(Aminoiminomethyl)phenylalanine synthesis involves multi-step reactions, including protection/deprotection strategies, due to the reactive amidine group .

Research Findings and Pharmacological Relevance

- Dabigatran Analogs: The amidine group in 4-(Aminoiminomethyl)phenylalanine is critical for binding thrombin’s active site, enabling anticoagulant activity in dabigatran .

- Competitive Uptake Studies : 4-Iodophenylalanine competes with phenylalanine at concentrations >100 µM, indicating saturation of shared cellular transporters .

- Peptide Engineering: 4-(N-Dialkyl)aminomethylphenylalanine derivatives improve peptide stability and bioavailability by balancing aromaticity and hydrophilicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Aminoiminomethyl)phenylalanine and its derivatives?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, where dialkylamines react with N-acetyl-4-chloromethyl phenylalanine ethyl ester. Subsequent hydrolysis in hydrochloric acid and Boc-group protection yields derivatives suitable for solid-phase peptide synthesis. This approach introduces diverse N-substituents to investigate structure-bioactivity relationships .

Q. Which analytical techniques are recommended for characterizing 4-(Aminoiminomethyl)phenylalanine?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (1H/13C) for structural confirmation of the aminomethyl and aromatic groups.

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., C9H12N2O2, MW 180.2).

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for peptide synthesis).

Chiral chromatography ensures enantiomeric purity due to its asymmetric α-carbon .

Q. What are the primary research applications of 4-(Aminoiminomethyl)phenylalanine in biochemistry?

- Methodological Answer : It serves as:

- A peptide building block to study protein-protein interactions and post-translational modifications (e.g., kinase specificity).

- A fluorescent probe for biomolecular labeling due to its aromatic and hydrophilic properties.

- A chiral template in asymmetric synthesis for developing enantioselective catalysts .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data when incorporating 4-(Aminoiminomethyl)phenylalanine into different peptide sequences?

- Methodological Answer :

- Perform systematic mutagenesis to isolate positional effects (e.g., N-terminal vs. C-terminal incorporation).

- Use circular dichroism (CD) to analyze secondary structure changes and correlate with activity shifts.

- Conduct molecular dynamics simulations (e.g., AMBER force field) to model peptide conformational stability.

- Validate findings with alanine-scanning mutagenesis to identify critical residues .

Q. What methodological optimizations improve the incorporation efficiency of 4-(Aminoiminomethyl)phenylalanine in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Coupling conditions : Use HBTU/HOBt activation in DMF (2–4 hours at 25°C).

- Pre-activation : Pre-mix the amino acid with coupling reagents for 5 minutes before resin addition.

- Aggregation mitigation : Incorporate pseudo-proline dipeptides or backbone amide protection (e.g., 2,4-dimethoxybenzyl).

- Quality control : Monitor coupling efficiency via Kaiser test or Fmoc-deprotection kinetics (UV monitoring at 301 nm) .

Q. How can solubility limitations of 4-(Aminoiminomethyl)phenylalanine derivatives in aqueous buffers be mitigated?

- Methodological Answer :

- Solvent systems : Use co-solvents like DMSO (≤10% v/v) or TFE (trifluoroethanol) to enhance solubility.

- Protecting groups : Substitute hydrophobic groups (e.g., Fmoc) with hydrophilic alternatives (e.g., Boc).

- pH adjustment : Maintain pH 6.5–7.5 to protonate amino groups and improve aqueous compatibility.

- Salt forms : Prepare hydrochloride salts (e.g., CAS 943-80-6) for improved stability in polar solvents .

Q. What strategies enable precise stereochemical control during 4-(Aminoiminomethyl)phenylalanine synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to direct asymmetric induction.

- Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts for enantioselective reduction of ketone intermediates.

- Crystallographic validation : Resolve intermediate structures via X-ray diffraction to confirm stereochemistry.

- Optical rotation monitoring : Track [α]D20 values at each synthesis step to detect racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.